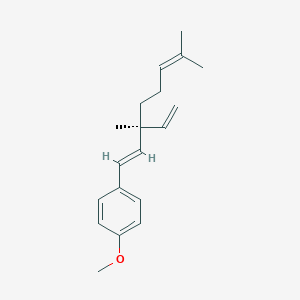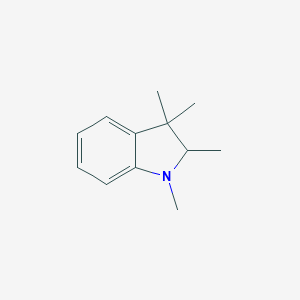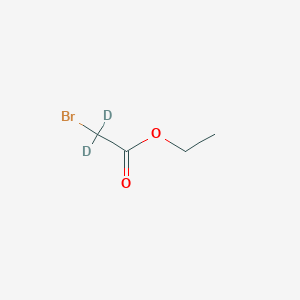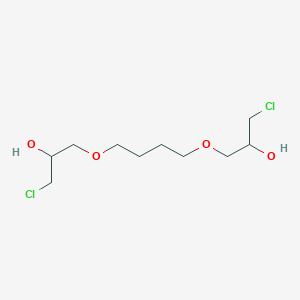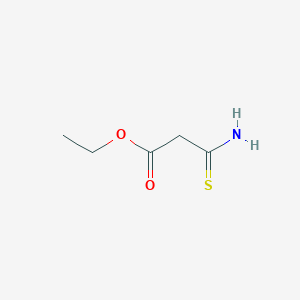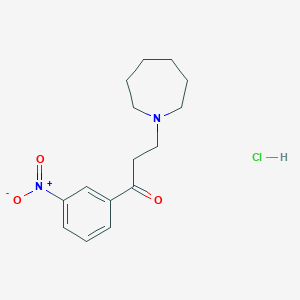
2,6-Dimethyldecane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6-dimethyldecane and related compounds involves various chemical strategies to achieve the desired molecular structure. For instance, Almássy et al. (2002) developed a convenient methodology for the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, demonstrating a synthetic approach that may be applicable to the synthesis of 2,6-dimethyldecane derivatives (Almássy et al., 2002).
Molecular Structure Analysis
Understanding the molecular structure of 2,6-dimethyldecane involves examining its conformational and vibrational properties. Studies like those conducted by Lizarraga et al. (2014) on similar compounds provide insights into the solid-state structure, skeletal fragment planarity, and vibrational modes, which are crucial for understanding the molecular structure of 2,6-dimethyldecane (Lizarraga et al., 2014).
Chemical Reactions and Properties
2,6-Dimethyldecane's chemical reactivity and properties can be inferred from studies on similar compounds. For example, the work on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols by Wijtmans et al. (2004) highlights the potential for interesting antioxidant properties, which could be relevant for understanding the chemical behavior of 2,6-dimethyldecane derivatives (Wijtmans et al., 2004).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis :
- Synthesis of 2,6-Dimethylnaphthalene : Güleç, Sher, and Karaduman (2018) explored the synthesis of 2,6-Dimethylnaphthalene, a key chemical for producing polyethylene naphthalate, using metal-loaded beta zeolite catalysts. They found that Zr-modified beta zeolite catalysts enhanced the activity and selectivity for this synthesis (Güleç, Sher, & Karaduman, 2018).
- Homogeneous Catalysis : Fujita et al. (2014) demonstrated the efficient perdehydrogenation and perhydrogenation of 2,6-dimethyldecahydro-1,5-naphthyridine using iridium complexes, highlighting potential applications in organic synthesis (Fujita, Tanaka, Kobayashi, & Yamaguchi, 2014).
Environmental Science and Pollution Remediation :
- Biodegradation of Plastic Monomers : Ji et al. (2019) studied the biodegradation of 2,6-Dimethylphenol by Mycobacterium neoaurum, offering insights into environmental remediation and pollution control strategies (Ji, Zhang, Liu, Zhu, & Yan, 2019).
- Degradation by Fenton Process : Masomboon, Ratanatamskul, and Lu (2009) investigated the degradation of 2,6-Dimethylaniline using the Fenton process, providing valuable data for wastewater treatment and environmental protection (Masomboon, Ratanatamskul, & Lu, 2009).
Material Science and Engineering :
- Polymer Modification : Vargas, Kriegel, Collard, and Schiraldi (2002) discussed the Diels–Alder modification of poly(ethylene terephthalate-co-anthracene-2,6-carboxylate) with N-substituted maleimides, contributing to advancements in polymer chemistry and materials science (Vargas, Kriegel, Collard, & Schiraldi, 2002).
- Selective Methylation for Plastics Industry : Żukowski et al. (2014) researched phenol methylation to 2,6-dimethylphenol, a crucial step in the production of certain plastics, using an iron-chromium catalyst (Żukowski, Berkowicz, Baron, Kandefer, Jamanek, Szarlik, Wielgosz, & Zielecka, 2014).
Health and Safety :
- Carcinogenicity and DNA Adduct Formation : Gonçalves, Beland, and Marques (2001) studied 2,6-Dimethylaniline, noting its potential carcinogenicity and its ability to form DNA adducts, which is significant for health and safety considerations (Gonçalves, Beland, & Marques, 2001).
Safety And Hazards
When handling 2,6-Dimethyldecane, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . In case of ingestion or contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
2,6-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGXZWEQBKLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864367 | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyldecane | |
CAS RN |
13150-81-7 | |
| Record name | 2,6-Dimethyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





